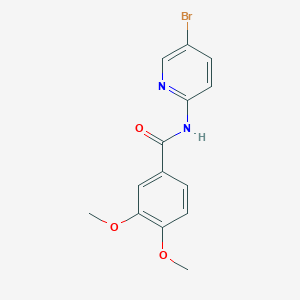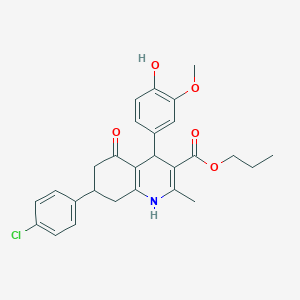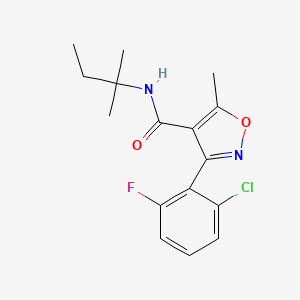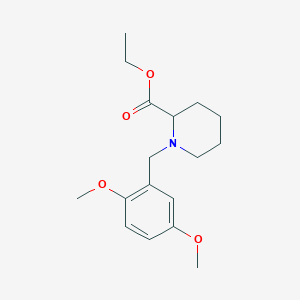
N-(5-bromo-2-pyridinyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-3,4-dimethoxybenzamide, commonly known as 5-Bromo-DMB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields, including neuroscience, cancer research, and drug discovery.
作用机制
The mechanism of action of 5-Bromo-DMB involves the inhibition of PKC isoforms. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC isoforms, 5-Bromo-DMB can modulate these processes and potentially have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-Bromo-DMB can have various biochemical and physiological effects, depending on the specific PKC isoform that is inhibited. For example, inhibition of PKCα has been shown to reduce the proliferation of cancer cells, while inhibition of PKCδ has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 5-Bromo-DMB in lab experiments is its high selectivity for PKC isoforms. This selectivity allows researchers to specifically target certain cellular processes without affecting others. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dose optimization is required to ensure that the compound is used safely in lab experiments.
未来方向
There are several future directions for research on 5-Bromo-DMB. One area of interest is the development of new drugs based on the structure of 5-Bromo-DMB for the treatment of neurological disorders and cancer. Another area of research is the elucidation of the specific mechanisms by which 5-Bromo-DMB inhibits PKC isoforms, which could lead to the development of more potent and selective inhibitors. Additionally, studies on the potential toxicity of 5-Bromo-DMB and its metabolites are needed to ensure its safe use in clinical settings.
Conclusion:
In conclusion, 5-Bromo-DMB is a promising compound that has shown potential in various scientific research areas, including neuroscience and cancer research. Its high selectivity for PKC isoforms makes it a valuable tool for studying specific cellular processes. However, careful dose optimization is required to ensure its safe use in lab experiments. Further research is needed to fully elucidate the mechanisms of action of 5-Bromo-DMB and its potential therapeutic applications.
合成方法
The synthesis of 5-Bromo-DMB involves the reaction of 3,4-dimethoxybenzaldehyde with 5-bromo-2-pyridinecarboxylic acid in the presence of a base catalyst. The resulting product is then purified through recrystallization. This synthesis method has been well established and has been used by many researchers to obtain high yields of pure 5-Bromo-DMB.
科学研究应用
5-Bromo-DMB has been used in various scientific research studies due to its potential therapeutic applications. One of the main areas of research for this compound has been in the field of neuroscience. Studies have shown that 5-Bromo-DMB can act as a potent and selective inhibitor of protein kinase C (PKC) isoforms, which are involved in various cellular processes, including neuronal signaling. This inhibition has been shown to have potential therapeutic benefits in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
5-Bromo-DMB has also been studied for its potential use in cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-11-5-3-9(7-12(11)20-2)14(18)17-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBVHQFMSJLKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4970636.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)
![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)
![3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)
![2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4970660.png)



![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)